6-(Trifluoromethyl)pyrimidine-4,5-diamine
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Overview
Description
6-(Trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic aromatic compound with the molecular formula C5H5F3N4. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with two amino groups at the 4 and 5 positions. Pyrimidine derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrimidine-4,5-diamine typically involves the reaction of 2,4,6-trichloropyrimidine with trifluoromethylamine under controlled conditions. The reaction is carried out in the presence of a base such as diisopropylethylamine in a solvent like dioxane, and the mixture is heated to around 70°C for a few hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups at positions 4 and 5 can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides and bases are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation Reactions: Formation of pyrimidine oxides.
Reduction Reactions: Formation of pyrimidine amines.
Scientific Research Applications
6-(Trifluoromethyl)pyrimidine-4,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino groups facilitate binding to active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 6-(Trifluoromethyl)pyrimidine-4,5-diamine.
4,6-Diaminopyrimidine: Similar structure but lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyrimidine-2,4-diamine: Similar compound with different substitution pattern
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a pharmacologically active compound .
Biological Activity
6-(Trifluoromethyl)pyrimidine-4,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The synthesis typically involves nucleophilic substitution reactions starting from commercially available pyrimidine derivatives. The presence of amino groups at positions 4 and 5 increases hydrogen bonding capabilities, which is crucial for biological interactions.
Property | Value |
---|---|
Molecular Weight | 212.56 g/mol |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | Approximately 0.57 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown sub-micromolar affinities for various cancer cell lines, indicating their potential as therapeutic agents .
- Case Study : A series of pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies revealed that modifications at the 4 and 5 positions significantly enhanced anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that certain pyrimidine derivatives exhibit activity against a range of microbial strains.
- Case Study : A study tested various pyrimidines against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated MIC values as low as 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis, suggesting strong antibacterial potential .
Anti-Alzheimer's Activity
Emerging research suggests that pyrimidine derivatives may possess neuroprotective effects. Some studies have focused on their ability to inhibit acetylcholinesterase (AChE), a key enzyme involved in Alzheimer's disease.
- Case Study : In vitro assays demonstrated that certain derivatives showed significant AChE inhibition with IC50 values comparable to established drugs like Donepezil, indicating potential for development as anti-Alzheimer's agents .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances its binding affinity to enzymes and receptors involved in various signaling pathways.
Properties
Molecular Formula |
C5H5F3N4 |
---|---|
Molecular Weight |
178.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-2(9)4(10)12-1-11-3/h1H,9H2,(H2,10,11,12) |
InChI Key |
YAXKIFNIFDLLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)C(F)(F)F |
Origin of Product |
United States |
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